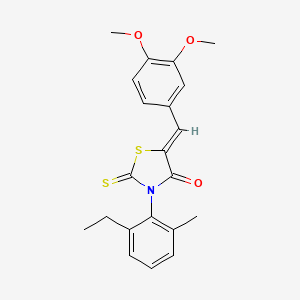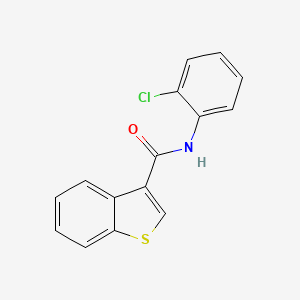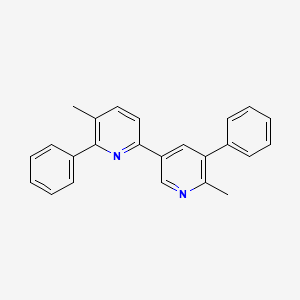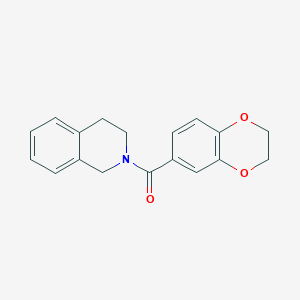![molecular formula C18H29N3O3S B4627933 3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
Research in the field of benzamide derivatives, including compounds similar to "3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide," focuses on exploring their potential as therapeutic agents due to their diverse biological activities. Benzamide derivatives have been extensively studied for their roles as inhibitors of various biological targets, such as glycine transporters and muscarinic receptors, indicating their significance in medicinal chemistry (Cioffi et al., 2013).
Synthesis Analysis
The synthesis of benzamide derivatives often involves complex chemical procedures aimed at introducing specific functional groups that confer the desired biological activities. For instance, the design and synthesis of glycine transporter-1 (GlyT1) inhibitors involve careful optimization of the benzamide and piperidine components of the core scaffold to achieve in vivo activity (Cioffi et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their interaction with biological targets. Studies often employ crystallography and computational modeling to elucidate the conformational preferences and binding modes of these compounds, guiding further structural optimization (Luo & Huang, 2004).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, enabling the modification of their structure to enhance biological activity and selectivity. For example, sulfonamide metabolism plays a significant role in the pharmacokinetics and drug-drug interactions of certain benzamide derivatives, impacting their therapeutic potential (Sawant-Basak et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, stability, and crystallinity, are essential for their formulation and delivery as therapeutic agents. These properties are determined through various analytical techniques, including X-ray crystallography and NMR spectroscopy, to ensure optimal drug performance (Luo & Huang, 2004).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Receptor Agonism
One significant area of application for this compound is in the development of selective serotonin 4 (5-HT4) receptor agonists. These substances are known for their potential to enhance gastrointestinal motility, making them promising candidates for the treatment of gastrointestinal disorders. For instance, derivatives of this compound have been synthesized and evaluated for their effect on accelerating gastric emptying and increasing the frequency of defecation, showing potential as novel prokinetic agents with reduced side effects due to selective receptor targeting (Sonda et al., 2004). Another study detailed the design and synthesis of orally active derivatives, further underscoring the compound's relevance in gastrointestinal motility enhancement (Sonda et al., 2003).
Chemical Analysis and Quality Control
In chemical analysis, the compound's derivatives have been utilized in nonaqueous capillary electrophoresis for the separation of related substances, demonstrating the compound's utility in the analytical domain, particularly in quality control of pharmaceuticals (Ye et al., 2012).
Neuropharmacology and Enzyme Inhibition
The compound has shown promise in neuropharmacology, particularly in the inhibition of acetylcholinesterase (AChE), a target for antidementia agents. Modifications of the benzamide structure have led to derivatives with significant anti-AChE activity, highlighting its potential in the treatment of neurodegenerative diseases (Sugimoto et al., 1990).
Cardiovascular Applications
In cardiovascular research, derivatives have been synthesized for their class III antiarrhythmic activity, indicating the compound's versatility and potential application in cardiac arrhythmia management (Ellingboe et al., 1992).
Advanced Material Science
The compound's derivatives have also found applications in materials science, particularly in the modification of carbon nanotubes (CNTs) for enhancing the performance of hybrid nanofiltration membranes. This application is crucial for the separation of monovalent and divalent salts, demonstrating the compound's utility beyond pharmacology and into environmental and industrial processes (Guo et al., 2018).
Eigenschaften
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14-7-11-21(12-8-14)10-4-9-19-18(22)16-5-6-17(15(2)13-16)20-25(3,23)24/h5-6,13-14,20H,4,7-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCBBWZSKJNGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methanesulfonamido)-3-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)
![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4627872.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)

![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)
